Cyclohexyl(3-fluorophenyl)methanamine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is cyclohexyl(3-fluorophenyl)methanamine hydrochloride . The nomenclature follows these rules:
- The parent structure is methanamine (CH3NH2), where the amine group (-NH2) is substituted by two aryl/alkyl groups.
- The cyclohexyl group (C6H11) is attached to the central methane carbon as a substituent.
- The 3-fluorophenyl group (C6H4F) is bonded to the same central carbon, with fluorine at the meta position (carbon 3) of the benzene ring.
- The hydrochloride suffix indicates the amine forms a salt with hydrochloric acid (HCl), resulting in a positively charged ammonium ion (NH3+) and a chloride counterion.
The structural formula (Figure 1) comprises a central methane carbon bonded to a cyclohexane ring, a 3-fluorophenyl ring, and an ammonium group. The hydrochloride salt enhances the compound’s stability and solubility in polar solvents.
Alternative Chemical Designations and Registry Identifiers
This compound is cataloged under multiple identifiers across chemical databases:
- CAS Registry Number : 1864056-90-5.
- MDL Number : MFCD28126566.
- PubChem CID : 20110060 (base compound).
- IUPAC Name Variants : N-cyclohexyl(3-fluorophenyl)methanaminium chloride or 1-(cyclohexyl)-1-(3-fluorophenyl)methanamine hydrochloride.
Synonymous designations in commercial catalogs include AstaTech G50047 and AST-G50047 1G , reflecting its supplier-specific codes.
Molecular Formula and Weight Analysis
The molecular formula is C13H17ClFN , derived as follows:
- Carbon (C) : 13 atoms (12 from cyclohexyl and phenyl rings, 1 from methane).
- Hydrogen (H) : 17 atoms (11 from cyclohexyl, 5 from phenyl, 1 from methane).
- Chlorine (Cl) : 1 atom from HCl.
- Fluorine (F) : 1 atom from the phenyl ring.
- Nitrogen (N) : 1 atom from the amine group.
The molecular weight is calculated as:
$$
\begin{align}
\text{C: } 13 \times 12.01 &= 156.13 \, \text{g/mol} \
\text{H: } 17 \times 1.008 &= 17.14 \, \text{g/mol} \
\text{Cl: } 35.45 &= 35.45 \, \text{g/mol} \
\text{F: } 19.00 &= 19.00 \, \text{g/mol} \
\text{N: } 14.01 &= 14.01 \, \text{g/mol} \
\hline
\text{Total} &= 241.73 \, \text{g/mol}
\end{align}
$$
This matches experimental values reported in supplier documentation.
Isomeric Considerations and Stereochemical Configuration
The compound exhibits potential stereoisomerism due to:
- Chirality at the Methane Carbon : The central carbon bonded to cyclohexyl, 3-fluorophenyl, ammonium (-NH3+), and hydrogen atoms may form enantiomers if all four groups are distinct. However, the planar geometry of the ammonium ion (sp3 hybridization) and rapid inversion in solution often preclude isolation of stable stereoisomers.
- Conformational Flexibility : The cyclohexyl group adopts chair or boat conformations, influencing the compound’s three-dimensional orientation. Substituents on the phenyl ring (e.g., fluorine’s meta position) further constrain rotational freedom.
No evidence of geometric (cis-trans) isomerism exists, as the structure lacks double bonds or rigid cyclic systems that restrict rotation. The hydrochloride salt’s ionic nature stabilizes the amine but does not introduce additional stereochemical complexity.
Properties
IUPAC Name |
cyclohexyl-(3-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10;/h4,7-10,13H,1-3,5-6,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHKTVHZHUVULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclohexyl(3-fluorophenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexyl group linked to a 3-fluorophenyl moiety. The presence of the fluorine atom on the phenyl ring significantly influences the compound's reactivity and biological activity due to its electronegative nature, which can enhance interactions with biological targets.
Molecular Characteristics
- Molecular Formula : C13H16ClF
- Molecular Weight : Approximately 233.72 g/mol
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating various biological pathways. Research indicates that the compound may interact with neurotransmitter systems, potentially influencing mood and behavior.
Key Biological Targets
- Receptors : this compound may act as an antagonist or modulator at certain receptor sites, similar to other compounds in its class.
- Enzymes : Its interactions with enzymes could lead to alterations in metabolic pathways, making it a candidate for therapeutic applications in conditions like obesity and metabolic syndrome.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound helps identify how structural modifications can enhance or diminish its biological activity. Comparative studies with similar compounds reveal insights into effective modifications.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclohexyl(4-fluorophenyl)methanamine | Different fluorine positioning | Varies in receptor affinity |
| Cyclohexyl(2-fluorophenyl)methanamine | Structural isomer affecting activity | Different pharmacological profiles |
| Cyclohexyl(3-chlorophenyl)methanamine | Chlorine instead of fluorine | Altered electronic properties influence reactivity |
The position of the fluorine atom is critical; it significantly affects the compound's pharmacokinetic and pharmacodynamic properties, leading to varied therapeutic effects compared to structurally similar compounds.
Case Studies and Research Findings
- Antagonist Activity : A study highlighted that compounds with similar structures displayed significant antagonist activity against specific receptors involved in appetite regulation. This suggests potential applications for weight management therapies .
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of related compounds found that modifications leading to increased hydrophobicity improved cell viability in certain cancer cell lines, indicating that cyclohexane derivatives may have anticancer properties .
- Inhibition Studies : Inhibitory activity against enzymes such as GSK-3β was observed in compounds structurally related to this compound, suggesting a role in signaling pathways associated with cancer progression .
Scientific Research Applications
Pharmaceutical Development
Cyclohexyl(3-fluorophenyl)methanamine hydrochloride is being explored for its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds suggests that it may interact with various biological targets, leading to therapeutic effects.
- Mechanism of Action : Research indicates that this compound may act as a monoamine reuptake inhibitor, which can affect neurotransmitter levels in the central nervous system (CNS) . This mechanism makes it a candidate for treating mood disorders and other CNS-related conditions.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing promising results.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 20 µg/mL |
| This compound | S. aureus | 15 µg/mL |
These findings suggest its potential use in developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies have indicated that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
| Activity Type | Target Cell Line | IC50 Value |
|---|---|---|
| Anticancer | MCF-7 | 6.19 µM |
| Anticancer | HepG2 | 5.10 µM |
These results highlight its potential as a lead compound in cancer therapy .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- CNS Disorders : A patent describes novel cyclohexylamine derivatives, including this compound, as effective in treating CNS disorders by modulating neurotransmitter levels .
- Antimicrobial Efficacy : Comparative studies have shown that this compound has lower MIC values than many conventional antibiotics, indicating its potential as an alternative treatment option .
- Anticancer Mechanisms : Research indicates that the compound may induce apoptosis in cancer cells through specific signaling pathways, although further studies are needed to elucidate these mechanisms fully .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Cyclohexyl(3-fluorophenyl)methanamine hydrochloride and analogous compounds:
Key Observations:
Substituent Effects: The 3-fluorophenyl group in the target compound may enhance binding affinity compared to 4-fluorophenyl analogs due to electronic and steric effects, as seen in SARS-CoV-2 Mpro inhibitors (11a vs. 11b) . Cyclohexyl vs.
Biological Activity :
- Compounds with 3-fluorophenyl groups (e.g., 11b) demonstrate superior inhibitory activity (IC₅₀ = 40 nM) compared to cyclohexyl analogs (IC₅₀ = 53 nM), highlighting the fluorine atom’s role in target interaction .
- Sulfonyl-containing analogs (e.g., [4-(ethanesulfonyl)-3-fluorophenyl]methanamine) exhibit increased polarity, which may limit CNS activity but enhance solubility for systemic applications .
Toxicity Considerations: Limited toxicological data exist for the target compound. However, structurally related arylcyclohexylamines (e.g., 2-Anhydrotramadol) are associated with opioid-like risks, including respiratory depression .
Preparation Methods
Step 1: Formation of Grignard Reagent
| Parameter | Description | Data/Conditions |
|---|---|---|
| Reagents | Chlorocyclohexane, Magnesium, Diethyl ether | Molar ratio: 1:1 (chlorocyclohexane: magnesium) |
| Procedure | Dropwise addition of chlorocyclohexane and diethyl ether into magnesium in diethyl ether | Refluxed for 3 hours to ensure complete Grignard formation |
| Notes | The reaction is carried out under inert atmosphere to prevent oxidation |
Research Data:
Patents CN103204828A and CN103204828B specify that the molar ratio of chlorocyclohexane to magnesium is 1:1, with a reflux time of approximately 3 hours, optimizing the formation of a stable Grignard reagent.
Step 2: Nucleophilic Addition to Methyl Phenyl Ketone
| Parameter | Description | Data/Conditions |
|---|---|---|
| Reagents | Methyl phenyl ketone, Piperidine hydrochloride, Anhydrous methanol, Formaldehyde | Methyl phenyl ketone added at room temperature over 10-60 minutes |
| Procedure | The ketone is added slowly to the Grignard reagent, then stirred for 30 minutes | The mixture is cooled to 0-5°C during addition to control exothermicity |
| Notes | The reaction forms a secondary alcohol intermediate, which is then isolated by filtration |
Research Data:
Patents indicate that the addition of methyl phenyl ketone at 20-25°C over 30 minutes yields high purity intermediates, with the process optimized for minimal side reactions.
Step 3: Acidic Work-up and Salt Formation
| Parameter | Description | Data/Conditions |
|---|---|---|
| Reagents | 5% dilute hydrochloric acid | Dropwise addition to the reaction mixture at 0-5°C |
| Procedure | The mixture is stirred, then heated at 70-85°C for 1-2 hours to complete salt formation | Post-reaction, the mixture is cooled, filtered, and dried |
| Notes | The final product, Cyclohexyl(3-fluorophenyl)methanamine hydrochloride, is obtained as a crystalline solid |
Research Data:
Patent CN103204828A specifies that the hydrochloric acid is used at a mass fraction of 5%, and the baking out temperature is maintained between 70-85°C, ensuring complete salt formation and high purity.
Process Optimization and Notes
| Aspect | Optimized Conditions | Rationale |
|---|---|---|
| Reflux Time | 3 hours | Ensures complete Grignard formation |
| Reaction Temperature | 20-25°C during addition | Controls exothermicity and side reactions |
| Hydrochloric Acid Concentration | 5% dilute | Facilitates efficient salt formation |
| Baking Out Temperature | 70-85°C | Ensures complete drying without decomposition |
- The process is performed under inert atmosphere (nitrogen or argon) to prevent oxidation of the Grignard reagent.
- The use of diethyl ether as solvent is critical for stability and reactivity.
- The overall yield can reach over 95%, with purity suitable for pharmaceutical applications.
Data Summary Table
| Step | Reagents | Conditions | Duration | Key Notes |
|---|---|---|---|---|
| 1 | Chlorocyclohexane, Magnesium, Diethyl ether | Reflux, inert atmosphere | 3 hours | Formation of Grignard reagent |
| 2 | Methyl phenyl ketone, Piperidine hydrochloride, Anhydrous methanol, Formaldehyde | Room temperature, 0-5°C during addition | 30-60 min | Nucleophilic addition |
| 3 | 5% Hydrochloric acid | 0-5°C, 70-85°C baking | 1-2 hours | Salt formation and drying |
Q & A
Basic: What are the recommended methods for synthesizing cyclohexyl(3-fluorophenyl)methanamine hydrochloride, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves reductive amination between 3-fluorobenzaldehyde and cyclohexylamine, followed by HCl salt formation. Key parameters include:
- Catalyst selection : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts for reductive amination .
- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
- Temperature control : Elevated temperatures (50–80°C) improve reaction rates but may increase side products like N-alkylated impurities.
- Purification : Recrystallization from ethanol/water mixtures yields high-purity (>98%) hydrochloride salts .
Basic: How is the structural identity of this compound validated in academic research?
Answer:
Validation requires a multi-technique approach:
- X-ray crystallography : Resolve absolute configuration using SHELXL (SHELX suite) for small-molecule refinement .
- NMR spectroscopy : H and C NMR confirm cyclohexyl and fluorophenyl group integration; F NMR verifies fluorine substitution .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., CHFClN: theoretical 241.1 g/mol) .
Advanced: How can researchers address contradictions in pharmacological data for arylcyclohexylamine derivatives like this compound?
Answer:
Discrepancies in receptor binding or functional assays often arise from:
- Purity issues : Batch-specific impurities (e.g., residual solvents) alter activity; validate purity via HPLC (>98%) and elemental analysis .
- Stereochemical variability : Racemic vs. enantiopure forms exhibit divergent affinities; use chiral chromatography (e.g., Chiralpak AD-H column) for resolution .
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) impacts protonation states; standardize protocols across studies .
Advanced: What strategies are employed to study the metabolic stability of this compound in vitro?
Answer:
- Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH cofactor; quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 min .
- CYP enzyme inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic pathways .
- Structural analogs : Compare degradation rates with fluorexetamine (Item No. 35118) to assess fluorine’s impact on stability .
Basic: What are the critical storage conditions for maintaining the stability of this compound?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Light sensitivity : Protect from UV exposure; amber vials reduce photodegradation .
- Moisture control : Use desiccants (e.g., silica gel) to avoid deliquescence .
Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity for NMDA receptors?
Answer:
- Docking studies : Use AutoDock Vina to simulate interactions with GluN2B subunit; prioritize derivatives with stronger hydrogen bonds to Ser132/Arg134 .
- QSAR models : Corolate substituent electronegativity (e.g., 3-F vs. 3-Cl) with IC values to predict activity .
- MD simulations : Assess binding pocket flexibility over 100-ns trajectories to identify stable conformers .
Basic: What analytical techniques are used to quantify trace impurities in this compound?
Answer:
- HPLC-DAD : Reverse-phase C18 columns (5 µm, 250 mm) with 0.1% TFA in acetonitrile/water gradients detect impurities ≥0.1% .
- GC-MS : Headspace analysis for volatile solvents (e.g., residual ethyl acetate) .
- ICP-OES : Quantify heavy metals (e.g., Pd catalysts) to <10 ppm .
Advanced: What experimental evidence supports the role of the fluorine atom in modulating this compound’s pharmacokinetics?
Answer:
- LogP comparisons : Fluorine reduces lipophilicity (ΔLogP = –0.4 vs. non-fluorinated analogs), enhancing aqueous solubility .
- In vivo half-life : Fluorine’s electronegativity slows hepatic metabolism; rat studies show t = 2.3 h vs. 1.5 h for non-fluorinated analogs .
- Plasma protein binding : Fluorine decreases albumin binding (85% vs. 92%), increasing free fraction .
Basic: How is the hydrochloride salt form validated for crystallinity and stoichiometry?
Answer:
- PXRD : Match experimental patterns to simulated data (Mercury 4.3 software) .
- TGA/DSC : Confirm 1:1 HCl stoichiometry via mass loss (Δm ≈ 12.5% at 200°C) .
- Elemental analysis : Carbon (58.1%), hydrogen (6.7%), nitrogen (5.8%) within ±0.3% of theoretical values .
Advanced: What are the challenges in resolving enantiomers of cyclohexyl(3-fluorophenyl)methanamine, and how are they addressed?
Answer:
- Chiral stationary phases : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) for baseline separation .
- Crystallization-induced resolution : Co-crystallize with tartaric acid derivatives to isolate enantiopure fractions .
- Stereochemical stability : Monitor racemization under physiological pH using circular dichroism (CD) spectroscopy .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
